

# Perfluorohexyl iodide physical properties boiling point density

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## Compound of Interest

Compound Name: *Perfluorohexyl iodide*

Cat. No.: *B1584492*

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An In-depth Technical Guide to the Physicochemical Properties of **Perfluorohexyl Iodide** ( $C_6F_{13}I$ )

## Introduction

**Perfluorohexyl iodide** (PFHI), systematically named 1-iodotridecafluorohexane, is a dense, high-boiling point liquid belonging to the perfluoroalkyl iodide (PFAI) family of compounds. Identified by its CAS Number 355-43-1, this fluorinated organic molecule serves as a pivotal intermediate in a multitude of advanced chemical applications.<sup>[1][2]</sup> Its unique combination of a stable, inert perfluoroalkyl chain ( $C_6F_{13}$ ) and a reactive carbon-iodine bond makes it an indispensable building block in organic synthesis, materials science, and pharmaceutical development.<sup>[3][4]</sup>

PFHI is instrumental in the synthesis of fluorinated surfactants, specialty polymers, and surface coatings designed to impart hydrophobicity and oleophobicity.<sup>[4][5][6]</sup> In the pharmaceutical sector, it is used to introduce fluorinated moieties into drug candidates, a strategy often employed to enhance metabolic stability, binding affinity, and bioavailability.<sup>[5][6]</sup>

This guide provides a comprehensive examination of the core physical properties of **perfluorohexyl iodide**, with a specific focus on its boiling point and density. We will delve into the molecular basis for these properties, present validated experimental protocols for their determination, and discuss the practical implications for researchers, scientists, and drug development professionals who handle and utilize this versatile compound.

## Part 1: Core Physicochemical Properties

The distinct physical characteristics of **perfluorohexyl iodide** are a direct result of its molecular structure: a short hydrocarbon chain heavily substituted with highly electronegative fluorine atoms and a single, massive iodine atom. These features give rise to strong intermolecular forces and a high molecular mass, dictating its behavior as a dense, relatively non-volatile liquid.

## Data Summary

The fundamental physicochemical data for **perfluorohexyl iodide** are summarized below for quick reference. These values are critical benchmarks for confirming substance identity and purity in a laboratory setting.

Property	Value	Source(s)
Chemical Name	1-Iodotridecafluorohexane	[2][7]
CAS Number	355-43-1	[2]
Molecular Formula	C <sub>6</sub> F <sub>13</sub> I	[2][7]
Molecular Weight	445.95 g/mol	
Appearance	Colorless to pale pink/yellow liquid	[2][8]
Boiling Point	117 °C at 760 mmHg (1 atm)	[1][2][9]
90 °C at 18 mmHg	[9]	
Density	2.063 g/mL at 25 °C	[9]
Refractive Index (n <sub>20</sub> /D)	1.329	[1][9]
Melting Point	-45 to -46 °C	[1][2]
Solubility	Insoluble in water; soluble in organic solvents	[2][5]

## In-Depth Analysis of Key Properties

## Boiling Point: The Influence of Mass and Polarity

The atmospheric boiling point of **perfluorohexyl iodide** is consistently reported as 117 °C.<sup>[1]</sup> <sup>[2]</sup> This relatively high value for a six-carbon molecule is primarily attributable to two factors:

- High Molecular Mass: With a molecular weight of 445.95 g/mol, PFHI is significantly heavier than its non-fluorinated hydrocarbon counterparts, leading to stronger London dispersion forces—temporary induced dipoles—between molecules.
- The Carbon-Iodine Bond: The C-I bond is the most reactive site on the molecule and is highly polarizable. This polarizability enhances the intermolecular van der Waals forces, requiring more thermal energy to overcome and transition the substance into the gas phase.

For high-purity applications, such as in pharmaceutical synthesis, purification is often achieved via vacuum distillation. The boiling point is significantly lower under reduced pressure (e.g., 90 °C at 18 mmHg), a critical advantage that allows for distillation at temperatures well below the compound's potential thermal decomposition threshold.<sup>[9]</sup> This technique is essential for preventing the formation of impurities that could compromise the quality and safety of the final product.

## Density: A Consequence of Atomic Composition

**Perfluorohexyl iodide** exhibits a remarkably high density of approximately 2.063 g/mL at 25 °C, making it more than twice as dense as water.<sup>[9]</sup> This property is a direct consequence of its atomic makeup. The molecule's mass is dominated by the thirteen fluorine atoms and, most significantly, the single iodine atom (atomic mass ≈ 126.9 amu). These heavy atoms are packed into the compact volume of a six-carbon chain, resulting in a high mass-to-volume ratio. This high density is a practical consideration in the laboratory, particularly for biphasic reactions where PFHI will constitute the lower phase, facilitating straightforward separation by decantation or with a separatory funnel.

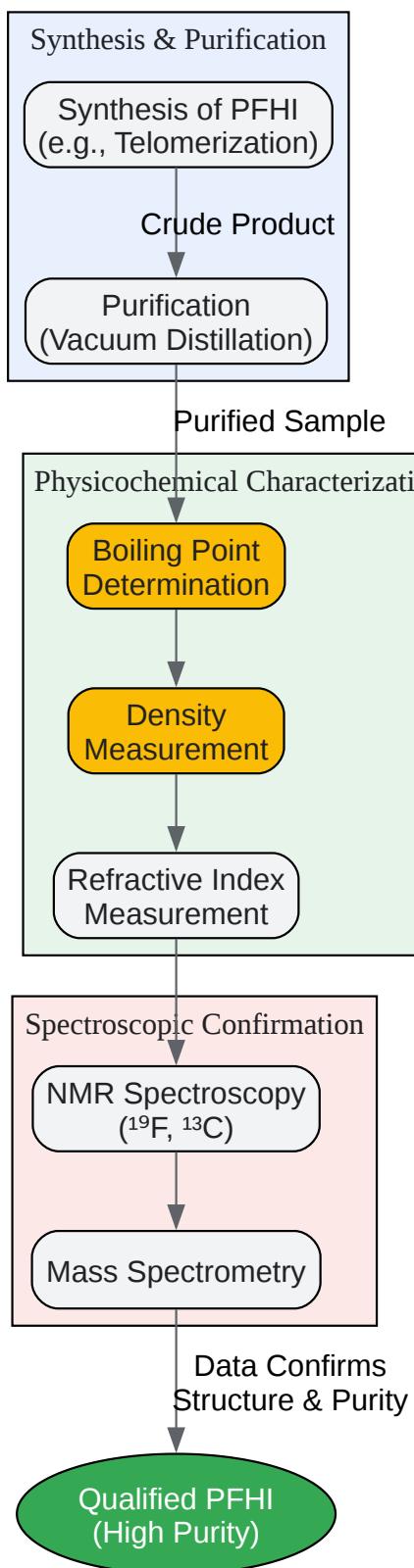
## Part 2: Experimental Determination of Physical Properties

The accurate measurement of physical properties is a cornerstone of chemical synthesis and analysis. It serves as a primary method for verifying the identity and purity of a substance. The

protocols described below are designed to be self-validating systems, incorporating calibration and control steps to ensure trustworthy and reproducible results.

## Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and characterization of a newly synthesized or procured batch of **perfluorohexyl iodide**. The determination of boiling point and density are integral checkpoints in this process.



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